3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide
CAS No.: 1095324-89-2
Cat. No.: VC8206218
Molecular Formula: C28H27N5O5S
Molecular Weight: 545.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1095324-89-2 |
|---|---|
| Molecular Formula | C28H27N5O5S |
| Molecular Weight | 545.6 g/mol |
| IUPAC Name | 3-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide |
| Standard InChI | InChI=1S/C28H27N5O5S/c1-37-19-10-8-18(9-11-19)15-29-24(34)13-12-23-27(36)33-26(31-23)21-6-2-3-7-22(21)32-28(33)39-17-25(35)30-16-20-5-4-14-38-20/h2-11,14,23H,12-13,15-17H2,1H3,(H,29,34)(H,30,35) |
| Standard InChI Key | MMRIYQFATYJJOT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CO5 |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CO5 |
Introduction
The compound 3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide is a complex organic molecule featuring multiple heterocyclic rings, including a furan, imidazoquinazoline, and a propanamide moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in drug development.
Synthesis
The synthesis of such complex molecules typically involves multiple steps, including:
-
Formation of the Imidazoquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
-
Introduction of the Furan Moiety: Often involves alkylation or arylation reactions to attach the furan ring to the imidazoquinazoline core.
-
Attachment of the Propanamide Group: Typically involves amide coupling reactions.
Biological Activity and Potential Applications
Compounds with similar structures have shown promise in various biological assays, including:
-
Antimicrobial and Anti-inflammatory Activities: The presence of heterocyclic rings can facilitate interactions with enzymes and receptors, modulating their activity.
-
Anticancer Potential: The ability to bind to specific targets within cancer cells could lead to therapeutic applications.
Biological Activity Table:
| Activity | Potential Mechanism |
|---|---|
| Antimicrobial | Interaction with bacterial enzymes or receptors |
| Anti-inflammatory | Modulation of inflammatory pathways |
| Anticancer | Inhibition of cancer cell proliferation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume